Dimethyldioxane

Description

Overview of Dimethyldioxane (B77878) Isomers in Chemical Research

This compound is a term that can refer to several isomers depending on the position of the two methyl groups on the dioxane ring. The most commonly studied isomers are derivatives of 1,3-dioxane (B1201747) and 1,4-dioxane (B91453). These isomers, including their cis and trans stereoisomers, exhibit distinct physical and chemical properties that are of great interest in stereochemistry and conformational analysis. sciencemadness.orgresearchgate.net

The conformational isomerization of this compound isomers, such as 2,5-dimethyl-1,3-dioxane (B14706944), has been extensively investigated using quantum-chemical methods. researchgate.net These studies have revealed that the potential energy surface of the trans-isomer of 2,5-dimethyl-1,3-dioxane has fewer stationary points compared to the cis-form, with the main minimum corresponding to the diequatorial chair form. researchgate.net In the case of the cis-isomer, the most stable conformation is the chair form with one equatorial and one axial methyl group (C 2e5a). researchgate.net The study of such conformational preferences is crucial for understanding the reactivity and properties of these molecules.

The stability of different conformers, such as the chair and twist forms, is a central theme in the study of dioxane derivatives. For instance, in substituted 1,3-dioxanes, the chair conformer is generally more stable than the twist conformers. The energy differences between these forms can be determined experimentally using techniques like ¹H NMR spectroscopy and also calculated theoretically. researchgate.net

| Isomer | Most Stable Conformer | Notes |

|---|---|---|

| trans-2,5-dimethyl-1,3-dioxane | Diequatorial chair form | The potential energy surface has a smaller number of stationary points compared to the cis-isomer. researchgate.net |

| cis-2,5-dimethyl-1,3-dioxane | C 2e5a chair form | The trans-isomer is slightly more stable than the cis-form. researchgate.net |

Historical Development of this compound Studies

Research into dioxane derivatives dates back to at least the 1930s, as evidenced by early publications in the Journal of the American Chemical Society. acs.orgacs.org The synthesis of this compound can be achieved through the acid-catalyzed dehydration of propylene (B89431) glycol. sciencemadness.org This method involves the condensation of two propylene glycol molecules, which can result in a mixture of products. youtube.com

The purification of this compound has its own set of challenges, as it is susceptible to acid-catalyzed hydrolysis. sciencemadness.orgyoutube.com This sensitivity to acids means that alternative methods, such as using a strong base like sodium or potassium hydroxide (B78521), are employed to remove impurities. sciencemadness.org

The advent of advanced analytical techniques, particularly NMR spectroscopy, revolutionized the study of this compound and other cyclohexane (B81311) derivatives. These tools allowed for detailed investigations into the conformational equilibria of these molecules, a field that continues to be an active area of research. researchgate.netsapub.org The ability to experimentally determine and theoretically calculate the energy barriers of conformational isomerization has been a significant milestone in the study of these compounds. researchgate.net

Current Research Frontiers in this compound Chemistry

Current research on this compound and its derivatives is exploring a range of potential applications. While some investigations have suggested its use as a liquid-liquid extraction solvent due to its polarity and immiscibility with water, other frontiers appear more promising. youtube.com

In the field of medicinal chemistry, novel derivatives of 1,3-dioxane and 1,4-dioxane are being synthesized and evaluated for their biological activity. researchgate.netnih.gov For instance, certain 1,3-dioxane derivatives have been investigated as effective modulators to overcome multidrug resistance in cancer chemotherapy. nih.gov Similarly, new 1,4-dioxane derivatives have been studied for their potential as antitumor and antimicrobial agents. researchgate.net

Another area of active research is the thermochemical conversion of biomass into biofuels and valuable chemicals. mdpi.com Pyrolysis, a key thermochemical process, involves the thermal decomposition of organic materials in the absence of oxygen. nih.gov While not specific to this compound, the fundamental understanding of the thermal behavior of such oxygenated heterocyclic compounds is relevant to the broader goal of converting biomass into sustainable energy sources.

| Property | Value/Description | Reference |

|---|---|---|

| Chemical Formula | C₆H₁₂O₂ | sciencemadness.org |

| Appearance | Colorless liquid | sciencemadness.org |

| Odor | Ether-like | sciencemadness.org |

| Solubility in water | Immiscible | sciencemadness.orgyoutube.com |

| Boiling Point | 117-120 °C (for fractionally distilled product) | sciencemadness.org |

Structure

2D Structure

3D Structure

Properties

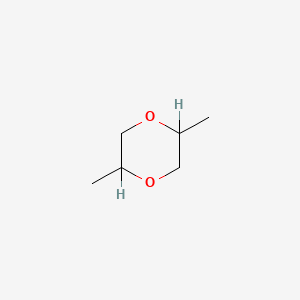

IUPAC Name |

2,5-dimethyl-1,4-dioxane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5-3-8-6(2)4-7-5/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWBIJARKDOFDAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1COC(CO1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90927939 | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dimethyldioxanes appears as a water-white liquid. Less dense than water. Vapors are heavier than air. May severely irritate skin and eyes. | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

75 °F (NFPA, 2010) | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

25136-55-4, 15176-21-3, 1331-15-3 | |

| Record name | DIMETHYLDIOXANES | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/3267 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dioxane, 2,5-dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015176213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyldioxane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025136554 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90927939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.391 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,5-dimethyl-1,4-dioxane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dimethyldioxane Isomers

Synthesis of 4,4-Dimethyldioxane-1,3

The principal industrial method for synthesizing 4,4-dimethyldioxane-1,3, a key intermediate in the production of isoprene (B109036), is the Prins condensation reaction. google.com This reaction involves the acid-catalyzed condensation of an alkene with an aldehyde.

Prins Condensation Pathways

The Prins reaction offers a direct pathway to the formation of 1,3-dioxanes from olefins and formaldehyde (B43269). nih.gov The key step in this process is the nucleophilic attack of the olefin on the activated carbonyl group of the aldehyde, which leads to the formation of a γ-hydroxycarbenium ion. nih.gov The subsequent reaction pathway of this intermediate is dependent on the specific reaction conditions. nih.gov

The synthesis of 4,4-dimethyldioxane-1,3 is achieved through the reaction of isobutylene (B52900) with formaldehyde in the presence of an acidic catalyst. google.com This reaction is a well-established example of the Prins reaction. google.com Typically, the reaction is carried out in a liquid-liquid system where a C4 hydrocarbon mixture containing isobutylene is mixed with an aqueous solution of formaldehyde and an acid catalyst. google.com Formaldehyde is generally used in the form of a 30-60% aqueous solution. google.com

A variety of acidic catalysts are employed to facilitate the Prins condensation between isobutylene and formaldehyde. Common catalysts include mineral acids such as sulfuric acid and phosphoric acid. google.comgoogle.com Sulfuric acid is a frequently used and convenient catalyst. google.com The selection of the catalyst can influence the selectivity of the reaction. For instance, the use of phosphoric acid has been investigated to improve the selectivity towards 4,4-dimethyldioxane-1,3 by reducing the formation of by-products. google.com

Solid acid catalysts, such as zeolites (e.g., H-ZSM-5) and mesoporous materials (e.g., ZnAlMCM-41), have also been explored. rsc.orgrsc.org These catalysts offer potential advantages in terms of reusability and reduced corrosion. rsc.org The acidic properties of these materials, including the strength and density of acid sites, play a crucial role in their catalytic activity and selectivity. rsc.orgresearchgate.net For example, catalysts with medium to weak acid strength have been shown to favor the formation of isoprene, a downstream product of 4,4-dimethyldioxane-1,3. researchgate.net

| Catalyst Type | Examples | Key Features |

| Mineral Acids | Sulfuric acid, Phosphoric acid | Commonly used in industrial processes; high activity. google.comgoogle.com |

| Zeolites | H-ZSM-5, H-beta | Shape-selective properties can influence product distribution. rsc.org |

| Mesoporous Materials | ZnAlMCM-41 | High surface area and tunable acidity; potential for high selectivity. rsc.org |

| Imino-imidodiphosphate (iIDP) | Chiral Brønsted acids | Used for asymmetric Prins reactions to produce enantioenriched 1,3-dioxanes. nih.gov |

On an industrial scale, the synthesis of 4,4-dimethyldioxane-1,3 is optimized to maximize yield and selectivity while minimizing by-product formation. One critical parameter is the molar ratio of the reactants. Employing an excess of isobutylene relative to formaldehyde, specifically more than 0.5 moles of isobutylene per mole of formaldehyde, has been shown to be beneficial. google.com

Another key factor is the agitation of the reaction mixture. Vigorous stirring, corresponding to an agitation power of at least 0.4 horsepower per cubic meter, is recommended to ensure efficient mixing of the liquid-liquid phases. google.com Controlling the conversion of formaldehyde to below 85% is also a crucial aspect of process optimization to suppress the formation of unwanted by-products. google.com The reaction is typically conducted under elevated temperature and pressure. google.com

| Parameter | Optimized Condition | Rationale |

| Isobutylene to Formaldehyde Molar Ratio | > 0.5 | To favor the desired reaction pathway. google.com |

| Agitation Power | ≥ 0.4 horsepower/m³ | To ensure effective mixing of reactants. google.com |

| Formaldehyde Conversion | < 85% | To minimize the formation of by-products. google.com |

| Temperature and Pressure | Elevated | To increase reaction rate. google.com |

Alternative Synthetic Routes to 4,4-Dimethyldioxane-1,3

While the Prins condensation is the dominant method, alternative approaches to the synthesis of 1,3-dioxanes exist. These often involve the reaction of a 1,3-diol with an aldehyde or ketone, though this is less direct for the synthesis of 4,4-dimethyldioxane-1,3 from simple starting materials. The development of novel catalytic systems, including enantioselective catalysts, continues to be an area of research for the synthesis of substituted 1,3-dioxanes. nih.gov

Synthesis of 2,5-Dimethyldioxane-1,4

The synthesis of 2,5-dimethyldioxane-1,4 is commonly achieved through the acid-catalyzed dehydration of propylene (B89431) glycol. sciencemadness.org This reaction involves the condensation of two molecules of propylene glycol to form the cyclic diether, 2,5-dimethyldioxane-1,4, with the elimination of water. youtube.com

A common procedure involves heating propylene glycol with a small amount of a strong acid catalyst, such as concentrated sulfuric acid, and then distilling the product. sciencemadness.orgyoutube.com The resulting distillate, which contains the dimethyldioxane (B77878) and water, separates into two layers as 2,5-dimethyldioxane-1,4 is immiscible with water. sciencemadness.orgyoutube.com The water layer can be removed using a separatory funnel. sciencemadness.orgyoutube.com

For purification, it is important to avoid using acid to remove impurities, as 2,5-dimethyldioxane-1,4 is susceptible to acid-catalyzed hydrolysis. sciencemadness.org Instead, a base such as sodium hydroxide (B78521) or potassium hydroxide is used to react with and polymerize impurities, which can then be separated by distillation. sciencemadness.orgyoutube.com The final product can be purified by fractional distillation, collecting the fraction that boils in the range of 117-120 °C. sciencemadness.org The synthesis of 1,4-dioxane (B91453) and its derivatives can also be achieved through the cyclo-dimerization of the corresponding epoxide, in this case, propylene oxide, over an acid catalyst.

| Reactant | Catalyst | Product | Key Process Steps |

| Propylene glycol | Sulfuric acid | 2,5-Dimethyldioxane-1,4 | Dehydration, Distillation, Separation, Basic purification, Fractional distillation. sciencemadness.orgyoutube.com |

Acid-Catalyzed Dehydration of Propylene Glycol

The synthesis of 2,5-dimethyl-1,4-dioxane can be achieved through the acid-catalyzed dehydration of two molecules of propylene glycol. This reaction involves the elimination of two water molecules to form the cyclic diether.

The reaction is typically carried out by heating propylene glycol in the presence of a strong acid catalyst, such as phosphoric acid or sodium bisulfate. sciencemadness.org The general procedure involves heating the mixture and distilling the products as they form. sciencemadness.org The distillate, containing this compound and water, separates into two layers, from which the organic layer can be isolated. sciencemadness.org

A significant challenge in this synthesis is the control of byproducts. The acid-catalyzed dehydration of propylene glycol can proceed through several competing pathways. researchgate.net The main byproducts are propionaldehyde (B47417) (from dehydration of the secondary hydroxyl group) and acetone (B3395972) (from dehydration of the primary hydroxyl group via a pinacol-type rearrangement). researchgate.netutwente.nl These carbonyl compounds can further react with the parent propylene glycol to form cyclic acetals and ketals, such as 2-ethyl-4-methyl-1,3-dioxolane (B3021168) and 2,2,4-trimethyl-1,3-dioxolane, respectively. researchgate.net Etherification reactions can also occur, leading to the formation of dipropylene glycol. researchgate.net Controlling the reaction temperature and efficiently removing the desired this compound from the reaction mixture are key to maximizing yield and minimizing these side reactions. utwente.nl

Based on experimental reports, various acid catalysts have been utilized with differing yields. sciencemadness.org

| Reactants | Catalyst (Amount) | Crude Yield (%) |

|---|---|---|

| 100ml Propylene Glycol | 10ml H3PO4 (85%) | 29.5 |

| 100ml Propylene Glycol | 15g NaHSO4 | 36.5 |

| 200ml Propylene Glycol | 30ml H3PO4 (85%) | 43.0 |

The use of heterogeneous catalysts for the specific synthesis of 2,5-dimethyl-1,4-dioxane from propylene glycol is not extensively documented in the surveyed literature. While solid acid catalysts like zeolites and sulfonic-acid resins are employed in propylene glycol dehydration, they typically show high selectivity towards propionaldehyde, acetone, or dipropylene glycol rather than the dioxane isomer. researchgate.net

Other Synthetic Approaches to 2,5-Dimethyldioxane-1,4

Based on the conducted research, alternative synthetic routes for 2,5-dimethyl-1,4-dioxane were not prominently identified. The acid-catalyzed dehydration of propylene glycol remains the primary described method. chemicalbook.com

Synthesis of 3,6-Dimethyl-1,4-dioxane-2,5-dione (Lactide)

Lactide, a cyclic di-ester, is the key monomer for the production of high molecular weight polylactic acid (PLA). Its synthesis is a critical step in the value chain of this biodegradable polymer.

Cyclization of Lactic Acid Precursors

The formation of lactide from lactic acid is not a direct cyclization but rather a two-step process. nih.govmdpi.com

Oligomerization: The first step involves the polycondensation of lactic acid at elevated temperatures (around 150 °C) and reduced pressure to form a low molecular weight prepolymer, often referred to as an oligomer (OPLA). acs.org This is a dehydration reaction where water is continuously removed to drive the reaction forward. acs.org

Depolymerization: The second step is the catalytic depolymerization of the oligomer. nih.govmdpi.com This reaction, carried out at higher temperatures (180–240 °C) and very low pressure (vacuum), proceeds through an intramolecular transesterification known as a "backbiting" reaction. acs.org The hydroxyl end-group of an oligomer chain attacks an ester linkage further down the same chain, leading to the cleavage and formation of the stable six-membered lactide ring, which is then distilled off. acs.org

The chirality of the initial lactic acid is crucial, as it determines the stereochemistry of the resulting lactide (L-, D-, or meso-lactide), which in turn affects the properties of the final PLA polymer. mdpi.com

Industrial Production Methods for Lactide

Industrially, lactide synthesis is an energy-intensive process requiring strict control over temperature, pressure, and catalyst use to achieve high yields and optical purity while minimizing racemization. nih.gov The process generally follows the two-step oligomerization-depolymerization pathway.

A variety of metal-based catalysts are employed to facilitate the depolymerization step, with tin and zinc compounds being the most common. nih.gov Catalysts such as tin(II) octoate, tin(II) chloride, and zinc lactate (B86563) are effective in promoting the backbiting reaction. nih.govacs.org The choice of catalyst is critical as it can also influence side reactions. acs.org

The reaction is performed in the melt phase without solvents. After the reaction, the crude lactide is purified, typically through vacuum distillation or crystallization from a solvent like toluene (B28343) or ethyl acetate (B1210297), to remove residual lactic acid, oligomers, and catalyst residues. nih.govpolylactide.com

The following table summarizes various conditions for lactide production found in the literature. nih.gov

| Catalyst | Temperature (°C) | Pressure (mmHg) | Yield (%) | Key Findings/Notes |

|---|---|---|---|---|

| SnCl2, Sn(Oct)2 | 195–230 | 25–760 | N/A (High conversion) | Higher temperature increases reaction rate but also impurities. |

| Zn/Sn | 160–200 | 110–0.1 | >99 | Multi-step process involving oligomerization, depolymerization, and purification. |

| SiO2/Al2O3 | 160–240 | 760 | 75–90 | One-step gas-phase catalytic process. |

| Dibutyltin dichloride | 180 | 0.7 | N/A | Production through butyl lactate intermediate. |

| Sn, Pb, or mixture | 170–250 | 760 or vacuum | ~72 (based on ~80% conversion, ~90% selectivity) | Single-step process from aqueous lactic acid with a solid catalyst. |

Purification and Isolation Techniques for this compound Isomers

The purification of this compound isomers is a multi-step process designed to remove unreacted starting materials, catalysts, and byproducts. The choice of technique is largely dependent on the specific isomers present and the nature of the impurities.

Distillation and Fractional Distillation

Fractional distillation is the cornerstone of purifying this compound isomers, leveraging differences in their boiling points to achieve separation. For several common this compound isomers, the boiling point at atmospheric pressure falls within a narrow range, making a highly efficient fractionating column essential for effective separation. sciencemadness.org

For instance, 4,4-dimethyl-1,3-dioxane (B1195079) is typically isolated by fractional distillation at an optimal temperature range of 117-120°C. sciencemadness.org Similarly, a boiling range of 117-120 °C is reported for the purification of 2,5-dimethyl-1,4-dioxane. sciencemadness.org

To mitigate the risk of thermal degradation, particularly for thermally sensitive isomers, vacuum distillation is a preferred alternative. By reducing the pressure, the boiling points of the compounds are lowered, allowing for distillation at a reduced temperature. Steam distillation can also be employed to enhance separation efficiency. sciencemadness.org

Table 1: Boiling Points of Selected this compound Isomers at Atmospheric Pressure

| Isomer | Boiling Point (°C) |

| 2,5-Dimethyl-1,4-dioxane | 117-121 |

| 4,4-Dimethyl-1,3-dioxane | 117-120 |

Note: The boiling points can vary slightly based on isomeric composition (cis/trans) and purity.

The separation of cis and trans isomers of this compound by distillation can be particularly challenging due to their often very similar boiling points. While fractional distillation can be effective to some extent, achieving high isomeric purity may require specialized distillation columns with a high number of theoretical plates or alternative separation techniques.

Neutralization and Impurity Removal Strategies

Crude this compound often contains acidic residues from the synthesis catalyst (e.g., sulfuric acid) and various carbonyl-containing impurities such as aldehydes and ketones. Given that the dioxane ring is susceptible to acid-catalyzed hydrolysis, a neutralization step is crucial. sciencemadness.org

A common strategy involves the use of a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), to neutralize acidic components and to induce the polymerization of aldehydic and ketonic impurities. These polymeric byproducts are significantly less volatile than the this compound isomers, allowing for their effective separation via subsequent distillation. The crude this compound is typically stirred with the base for a period to ensure complete reaction with the impurities. sciencemadness.org

Table 2: Common Impurities in this compound Synthesis and Their Removal

| Impurity Type | Example | Removal Method | Principle of Removal |

| Acidic Catalyst | Sulfuric Acid | Neutralization with KOH or NaOH | Acid-base neutralization to form a salt. |

| Aldehydes | Formaldehyde, Acetaldehyde | Alkaline Treatment (KOH/NaOH) followed by Distillation | Base-catalyzed aldol (B89426) condensation and polymerization to form high-boiling products. |

| Ketones | Acetone | Alkaline Treatment (KOH/NaOH) followed by Distillation | Base-catalyzed reactions to form higher molecular weight, less volatile compounds. |

| Unreacted Alcohols | Propylene Glycol | Fractional Distillation | Separation based on the difference in boiling points. |

The selection of the appropriate base and the reaction conditions (e.g., concentration, temperature, and time) are critical to ensure the effective removal of impurities without causing degradation of the desired this compound product.

Mechanistic Investigations of Dimethyldioxane Reactions

Dimethyldioxane (B77878) as a Chemical Solvent and Reaction Medium

This compound, an organic ether, is a colorless liquid with properties that allow for its consideration as a solvent in various chemical reactions. sciencemadness.org It is characterized by its ether-like odor and is miscible with many organic solvents but immiscible with water. sciencemadness.org Unlike its parent compound, dioxane, which has high solubility in water, this compound phase-separates, a property that can be useful in applications such as liquid-liquid extractions. youtube.com Its boiling point is reported to be in the range of 117-120 °C. sciencemadness.orgyoutube.com

The utility of a solvent in organic synthesis is determined by its ability to dissolve reactants, its inertness under reaction conditions, and its influence on reaction rates and pathways. Ethers are common solvents due to their ability to solvate cations and their general lack of reactivity, though their specific interactions can be crucial.

Epoxidation of alkenes is a critical transformation in organic synthesis, yielding oxacyclopropane (epoxide) rings. libretexts.orglibretexts.org This reaction often involves oxidizing agents like peroxycarboxylic acids or dioxiranes in an appropriate solvent. While nonaqueous solvents such as chloroform, ether, acetone (B3395972), and dioxane are used to prevent the hydrolysis of the resulting epoxide to a vicinal diol, the specific use of this compound as a primary solvent in these reactions is not extensively documented. libretexts.orglibretexts.org

A closely related compound, dimethyldioxirane (B1199080) (DMDO), is a powerful oxidizing agent used for epoxidation, rather than a solvent. orgsyn.orgresearchgate.net DMDO is typically prepared and used in an acetone solution. orgsyn.orgorgsyn.org The reactions are stereospecific and generally proceed rapidly at room temperature or below. orgsyn.org The reactivity in these epoxidations is sensitive to steric factors of the alkene substrate. researchgate.net

Table 1: Second-Order Rate Constants for Epoxidation of Various Alkenes (Note: Data from reactions using dimethyldioxirane as the reagent in an acetone solvent)

| Alkene | Rate Constant (k₂, M⁻¹s⁻¹) |

| (Z)-3-Methyl-2-pentene | 1.83 |

| (E)-3-Methyl-2-pentene | 0.22 |

| (Z)-2,5-Dimethyl-3-hexene | 0.16 |

| (E)-2,5-Dimethyl-3-hexene | 0.01 |

| 1-Hexene | 0.02 |

| (Z)-3-Hexene | 0.16 |

| (E)-3-Hexene | 0.02 |

| Cyclohexene | 0.23 |

| Norbornene | 0.96 |

Grignard reactions are fundamental for forming carbon-carbon bonds. The choice of solvent is critical, as it must solvate the Grignard reagent (RMgX) without reacting with it. Diethyl ether and tetrahydrofuran (B95107) (THF) are the most common solvents. libretexts.org

The parent compound, dioxane, can be used in Grignard chemistry, but it plays a more active role than simply acting as a solvent. Grignard reagents in ether solutions exist in a complex equilibrium, known as the Schlenk equilibrium, involving the species RMgX, MgX₂, and R₂Mg. libretexts.org Adding dioxane causes the precipitation of magnesium halide-dioxane complexes (e.g., MgCl₂(dioxane)), which shifts the equilibrium. libretexts.org This process is a method for isolating pure dialkylmagnesium (R₂Mg) compounds from the equilibrium mixture. libretexts.orgsciencemadness.org Given that this compound is also an ether, it could potentially be used in a similar manner to influence the Schlenk equilibrium, although specific studies detailing its use for this purpose are not prominent.

The Diels-Alder reaction is a [4+2] cycloaddition used to synthesize six-membered rings. masterorganicchemistry.com The reaction can be influenced by the choice of solvent, although some are performed under solvent-free conditions. rsc.org High-boiling solvents are often employed to provide the thermal energy needed for the reaction to proceed at a reasonable rate. mnstate.edu For example, xylene (boiling point ~138 °C) is used as a solvent for the reaction between anthracene (B1667546) and maleic anhydride. mnstate.edu

A suitable solvent for a Diels-Alder reaction should be inert to the diene and dienophile and have an appropriate boiling point for the desired reaction temperature. mnstate.edu With a boiling point of 117-120 °C, this compound could potentially serve as a solvent for Diels-Alder reactions that require moderate heating. sciencemadness.orgyoutube.com As an ether, it would be relatively inert towards the typical components of a Diels-Alder reaction. chemicalbook.com

The solvent can significantly influence chemical reactions by stabilizing or destabilizing reactants, products, and transition states. wikipedia.org Factors such as solvent polarity, dielectric constant, and specific solute-solvent interactions like hydrogen bonding can alter reaction rates and even the preferred chemical pathway. wikipedia.orgresearchgate.net

This compound is described as a polar molecule, yet it is immiscible with water. sciencemadness.orgyoutube.com This suggests it is a polar aprotic solvent. In general, polar aprotic solvents can accelerate reactions where a charge is developed in the activated complex. wikipedia.org They are effective at solvating cations but less so for anions. This property can influence the reactivity of nucleophiles; for instance, Sₙ2 reactions are often faster in aprotic solvents compared to protic solvents because the nucleophile is less tightly solvated and therefore more reactive. wikipedia.org The specific influence of this compound on reaction pathways would depend on its dielectric constant and its ability to stabilize the transition states of specific reactions relative to the starting materials. wikipedia.orgresearchgate.net

Role in Organic Synthesis Reactions

Reactivity of this compound Functional Groups

The primary functional groups in this compound are the two ether linkages within the dioxane ring. Ethers are generally considered to be relatively unreactive, which is why they are often used as solvents. chemicalbook.com However, they can undergo specific reactions under certain conditions.

This compound is highly susceptible to acid-catalyzed hydrolysis. sciencemadness.orgyoutube.com In the presence of a strong acid like sulfuric acid, the ether linkages can be cleaved, causing the molecule to break down. sciencemadness.org This reactivity precludes its use as a solvent for reactions conducted under strong acidic conditions, especially at higher temperatures. youtube.com

Conversely, this compound is stable in the presence of bases. sciencemadness.org Impurities in crude this compound can be removed by stirring with a strong base such as potassium hydroxide (B78521), which polymerizes aldehydes and other reactive impurities without degrading the this compound itself. sciencemadness.orgyoutube.com

Like other ethers, this compound can form explosive peroxides over time when exposed to air and light. sciencemadness.org This is a significant consideration for its long-term storage. Additionally, as Lewis bases, ethers can form salts and addition complexes with strong acids and Lewis acids, respectively. chemicalbook.com

Acid-Catalyzed Hydrolysis Mechanisms

This compound is notably susceptible to hydrolysis under acidic conditions, a reaction that leads to the cleavage of the ether linkages and the opening of the dioxane ring. youtube.com This process is significantly accelerated in the presence of strong acids, such as sulfuric acid. The generally accepted mechanism for the acid-catalyzed hydrolysis of ethers can be applied to this compound and proceeds through the following key steps:

Protonation of the Ether Oxygen: The reaction is initiated by the protonation of one of the oxygen atoms in the dioxane ring by an acid catalyst (H₃O⁺). This step is a rapid equilibrium, resulting in the formation of a protonated ether, an oxonium ion. The presence of two oxygen atoms in the ring provides two potential sites for protonation.

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks one of the carbon atoms adjacent to the protonated oxygen. This attack occurs from the backside, in a manner consistent with an Sₙ2 reaction. The positive charge on the oxygen atom in the oxonium ion makes the adjacent carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

Ring Opening: The nucleophilic attack by water leads to the cleavage of one of the carbon-oxygen bonds of the dioxane ring, resulting in an open-chain intermediate. This intermediate contains both a hydroxyl group from the original dioxane structure and a newly added hydronium ion group.

Deprotonation: In the final step, a water molecule acts as a base to deprotonate the intermediate, regenerating the acid catalyst and forming the final product, which is propylene (B89431) glycol.

The presence of methyl groups on the dioxane ring can influence the rate of hydrolysis. The electron-donating nature of the methyl groups can stabilize the transition state, potentially affecting the reaction kinetics compared to the unsubstituted 1,4-dioxane (B91453).

| Step | Intermediate/Transition State | Description |

|---|---|---|

| 1 | Oxonium Ion | Protonation of a ring oxygen atom, activating the ring for nucleophilic attack. |

| 2 | Sₙ2 Transition State | Water molecule attacks an electrophilic carbon adjacent to the protonated oxygen. |

| 3 | Ring-Opened Intermediate | Acyclic structure formed after the cleavage of a C-O bond. |

Oxidation Reactions of the Dioxane Ring System

The saturated dioxane ring of this compound is relatively resistant to mild oxidizing agents. However, under more forceful conditions, such as in the presence of strong oxidants or through advanced oxidation processes (AOPs), the ring can undergo cleavage. These processes often involve the generation of highly reactive radical species, such as hydroxyl radicals (•OH).

The proposed mechanism for the oxidation of the dioxane ring system, which can be extrapolated to this compound, involves the following stages:

Hydrogen Abstraction: A hydroxyl radical abstracts a hydrogen atom from one of the carbon atoms of the dioxane ring, forming a carbon-centered radical and a water molecule. The presence of methyl groups in this compound may influence the site of initial hydrogen abstraction due to the relative stability of the resulting secondary or tertiary carbon radicals.

Reaction with Oxygen: The carbon-centered radical can then react with molecular oxygen to form a peroxyl radical.

Ring Cleavage: The peroxyl radical can undergo a series of complex reactions, including intramolecular hydrogen abstraction and subsequent fragmentation, leading to the opening of the dioxane ring. This process can result in the formation of various smaller oxygenated organic compounds.

Further Oxidation: The initial ring-opened products are typically more susceptible to further oxidation than the parent dioxane. These intermediates can be further oxidized, ultimately leading to the formation of smaller carboxylic acids, aldehydes, and, under complete mineralization, carbon dioxide and water.

It is important to note that specific mechanistic studies on the oxidation of this compound are not extensively documented. The proposed pathway is based on the well-studied oxidation of 1,4-dioxane.

| Intermediate Species | Role in the Mechanism |

|---|---|

| Carbon-centered radical | Formed by hydrogen abstraction from the dioxane ring. |

| Peroxyl radical | Formed by the reaction of the carbon-centered radical with O₂. |

| Alkoxy radical | Can be formed from the peroxyl radical and lead to ring scission. |

Reduction Pathways for this compound

The reduction of ethers, including cyclic ethers like this compound, is generally a challenging transformation due to the stability of the C-O bond. However, under certain conditions with specific reducing agents, cleavage of the dioxane ring can be achieved. One such reported condition involves the use of zinc dust in the presence of an acid, such as acetic acid.

While detailed mechanistic studies specifically for the reduction of this compound are scarce, a plausible pathway can be proposed based on the known reactivity of zinc as a reducing agent and the principles of ether cleavage:

Acid-Assisted Ring Opening: Similar to acid-catalyzed hydrolysis, the reaction likely begins with the protonation of a ring oxygen atom by acetic acid. This makes the adjacent carbon atoms more electrophilic.

Electron Transfer from Zinc: Zinc metal acts as a reducing agent by donating electrons. An electron can be transferred to the protonated ether, leading to the cleavage of a C-O bond and the formation of a radical intermediate.

Further Reduction and Protonation: The resulting radical can undergo further reduction by another zinc atom to form an anion. This anion is then protonated by the acidic solvent.

Formation of Propylene Glycol: The sequence of protonation, electron transfer, and bond cleavage ultimately leads to the opening of the dioxane ring and the formation of propylene glycol upon workup.

| Step | Description | Key Species |

|---|---|---|

| 1 | Protonation | An oxygen atom of the dioxane ring is protonated by the acid. |

| 2 | Electron Transfer | Zinc metal donates an electron, initiating C-O bond cleavage. |

| 3 | Ring Opening | The dioxane ring is cleaved to form a linear intermediate. |

| 4 | Protonation | The intermediate is protonated by the solvent to yield the final product. |

Catalytic Transformations Involving Dimethyldioxane

Dimethyldioxane (B77878) as a Ligand or Complexing Agent in Catalysis

The oxygen atoms in the this compound ring possess lone pairs of electrons, allowing the molecule to function as a Lewis base. This enables its interaction with electron-deficient species, such as Lewis acids, and the formation of complexes that can be catalytically relevant.

Interaction with Lewis Acids

This compound is known to interact with strong acids and Lewis acids, leading to the formation of stable complexes. smolecule.com This interaction can influence the pathways of organic reactions. The formation of addition compounds with Lewis acids like mercury(II) chloride has been noted, highlighting its capacity for coordination chemistry. smolecule.comsciencemadness.org This ability to form complexes is a key property utilized in catalysis and coordination chemistry. The interaction with a Lewis acid involves the donation of an electron pair from one of the oxygen atoms of the this compound to the electron-deficient Lewis acid, forming a dative bond. This complexation can alter the electronic properties and reactivity of both the this compound and the Lewis acid.

Formation of Catalytically Active Complexes

The formation of complexes between this compound and Lewis acids can lead to species with catalytic activity. While this compound itself is not typically a primary ligand in well-defined catalyst systems, its derivatives and related dioxane compounds are. For instance, GeCl2·dioxane is used as a precursor to generate catalytically active species for reactions like hydroboration and cyanosilylation. researchgate.net The dioxane molecule in this context helps to stabilize the germanium(II) center. The principle extends to other metal-based catalysts where dioxane or its derivatives can occupy coordination sites, sometimes acting as a placeholder ligand that can be displaced by a substrate during the catalytic cycle. The interaction with metal centers is crucial; for example, cationic alkylzirconium complexes have been studied in the context of their interaction with ligands, which can include ether-based molecules like this compound. scispace.com

Catalysis in this compound Synthesis and Decomposition

The formation and cleavage of the this compound ring are predominantly acid-catalyzed processes. Both homogeneous and heterogeneous catalysts are employed to facilitate these transformations, with the choice of catalyst influencing reaction efficiency, selectivity, and process sustainability.

Homogeneous Catalysis

Homogeneous acid catalysis is a common method for both the synthesis and decomposition of this compound.

Synthesis: The synthesis of 4,4-dimethyl-1,3-dioxane (B1195079) is achieved through the Prins reaction, involving the condensation of isobutylene (B52900) with formaldehyde (B43269). lookchem.com This reaction is typically catalyzed by strong mineral acids like sulfuric acid. lookchem.com The process involves the protonation of formaldehyde, followed by electrophilic attack on the isobutylene double bond. Similarly, 2,5-dimethyl-1,4-dioxane can be synthesized via the acid-catalyzed dehydration of propylene (B89431) glycol. smolecule.comsciencemadness.org Concentrated sulfuric acid is often used as the catalyst, which protonates the hydroxyl groups of the glycol, facilitating intramolecular cyclization and dehydration. sciencemadness.org Inorganic salts with acidic properties, such as chromium sulfate, potassium bifluoride, or aluminum nitrate, have also been employed as catalysts in industrial settings.

Decomposition: this compound is highly susceptible to acid-catalyzed hydrolysis. smolecule.comsciencemadness.org In the presence of strong acids like concentrated sulfuric acid, the ether linkages are cleaved, leading to the decomposition of the ring structure. For example, 4,4-dimethyl-1,3-dioxane hydrolyzes to yield isobutylene and formaldehyde, the reverse of its synthesis reaction. The mechanism of hydrolysis for 4,4-dimethyl-1,3-dioxane in aqueous solutions of sulfuric acid and p-toluenesulfonic acid has been studied, revealing that the rate-determining step can involve the monomolecular dissociation of the protonated dioxane molecule. lookchem.com

| Process | Reactants | Homogeneous Catalyst | Product(s) |

|---|---|---|---|

| Synthesis | Isobutylene, Formaldehyde | Sulfuric Acid, Chromium Sulfate, Aluminum Nitrate | 4,4-Dimethyl-1,3-dioxane |

| Synthesis | Propylene Glycol | Sulfuric Acid | 2,5-Dimethyl-1,4-dioxane |

| Decomposition | 4,4-Dimethyl-1,3-dioxane, Water | Sulfuric Acid, p-Toluenesulfonic Acid | Isobutylene, Formaldehyde |

| Decomposition | 2,5-Dimethyl-1,4-dioxane, Water | Sulfuric Acid | Propylene Glycol |

Heterogeneous Catalysis

The use of heterogeneous catalysts for this compound synthesis and decomposition offers advantages such as easier catalyst separation and recycling. sibran.ru These solid catalysts typically possess acidic sites on their surface that facilitate the necessary reactions.

Zeolites are crystalline aluminosilicates with well-defined microporous structures and tunable acidic properties, making them effective heterogeneous catalysts for various organic transformations. mdpi.comfrontiersin.org Their shape-selective nature and strong acid sites are beneficial for reactions involving cyclic ethers.

In the context of this compound-related reactions, zeolites have been explored primarily for the synthesis of isoprene (B109036), where 4,4-dimethyl-1,3-dioxane is a key intermediate. The decomposition of this compound to isoprene is a crucial step that can be catalyzed by acidic zeolites. dntb.gov.ua The catalytic performance of zeolites like H-ZSM-5 and H-beta has been demonstrated in various acid-catalyzed reactions, such as esterification, which proceeds through similar carbocationic intermediates as dioxane decomposition. mdpi.com The strength and distribution of acid sites (both Brønsted and Lewis) within the zeolite framework are critical factors that determine catalytic activity and selectivity. mdpi.comrsc.org For instance, studies on related reactions have shown that zeolites with strong acidity can be highly effective, although they may also be prone to deactivation via carbon deposition or coking. frontiersin.org The choice of zeolite type, with varying pore sizes and acid site densities, allows for the optimization of catalytic performance for specific reactions. frontiersin.orgrsc.org

| Zeolite Catalyst Type | Related Application/Reaction | Key Findings | Reference |

|---|---|---|---|

| H-ZSM-5, H-beta | Esterification of benzoic acid | Effective for acid-catalyzed reactions, with performance linked to acid site strength and distribution. | mdpi.com |

| ZSM-5, FAU, MOR, Silicalite, β-zeolites | Free fatty acid esterification | H-ZSM-5 and H-MOR showed high activity due to their acidity and pore structure. | mdpi.com |

| Acidic Molecular Sieves | Isoprene synthesis via Prins condensation | Catalyzes the formation and subsequent decomposition of this compound intermediate. | lookchem.com |

Mechanistic Role of this compound in Polymerization Processes

This compound can play several mechanistic roles in chemical processes, particularly in reactions leading to the formation of polymers. Its function can range from being a transient intermediate in monomer synthesis to an additive that modifies the kinetics and properties of a polymerization reaction.

One of the key mechanistic roles identified for this compound is as a reaction intermediate. In the synthesis of isoprene, a vital monomer for synthetic rubbers, 4,4-dimethyl-1,3-dioxane is a demonstrated intermediate. researchgate.net It can be readily formed on the acid sites of a catalyst and subsequently converted into isoprene. This highlights its role as a precursor that is formed and consumed within a catalytic cycle to produce a polymerizable monomer.

Furthermore, the potential for this compound to act as a monomer itself, primarily through ring-opening polymerization (ROP), is recognized. google.com ROP is a common pathway for polymerizing cyclic ethers, driven by the relief of ring strain. mdpi.com This process can be initiated by cationic species (e.g., strong acids) or anionic species, which attack the ether oxygen, leading to the cleavage of a carbon-oxygen bond and subsequent propagation of the polymer chain. mdpi.comnanochemres.org Although direct studies on the homopolymerization of this compound are scarce, its structural similarity to other polymerizable cyclic ethers suggests this mechanistic possibility. Its involvement in undesirable side polymerization reactions during other chemical transformations has also been noted, which substantiates its capacity to polymerize under certain conditions. researchgate.net

The table below summarizes the observed and potential mechanistic roles of this compound in polymerization and related processes.

| Role of this compound | Process | Mechanism | Observed Effects | Reference |

| Reaction Intermediate | Isoprene Synthesis | Formation on acid catalyst sites and subsequent conversion. | Enables the formation of the isoprene monomer. | researchgate.net |

| Polymerization Modifier | Butadiene Polymerization | Acts as a polar additive. | Influences polymer microstructure, molecular weight, and reaction rate. | - |

| Monomer (Potential) | Ring-Opening Polymerization | Cationic or anionic initiation leading to ring cleavage. | Potential to form polyethers; involved in side polymerization reactions. | google.comresearchgate.net |

Advanced Analytical Characterization of Dimethyldioxane Isomers

Spectroscopic Analysis of Dimethyldioxane (B77878)

Spectroscopic methods are indispensable for the structural elucidation of this compound isomers, offering detailed information about their molecular framework and functional groups.

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying functional groups and probing the molecular structure of this compound isomers. These techniques are based on the principle that molecules absorb light at specific frequencies corresponding to their natural vibrational modes.

Infrared spectroscopy is particularly sensitive to polar functional groups and provides characteristic absorption bands for the ether linkages (C-O-C) present in this compound. The C-O-C stretching vibrations in cyclic ethers like this compound typically appear in the fingerprint region of the IR spectrum, generally between 1150 and 1050 cm⁻¹. americanpharmaceuticalreview.com The exact position and intensity of these bands can vary depending on the specific isomer and its conformation. For instance, studies on simple aliphatic ethers, including 2,5-dimethyldioxane, have shown that the ether linkages produce strong characteristic bands in the 1100–1250 cm⁻¹ range. scispace.com

Raman spectroscopy, which relies on the scattering of light, is often complementary to IR spectroscopy. It is particularly effective for analyzing non-polar bonds and symmetric vibrations. While IR spectroscopy is more sensitive to asymmetric vibrations that induce a change in dipole moment, Raman spectroscopy detects vibrations that cause a change in the molecule's polarizability. americanpharmaceuticalreview.com This complementarity is useful in distinguishing between isomers, as their different symmetries will result in distinct IR and Raman spectral patterns. spectroscopyonline.com For example, the symmetric ring breathing modes of the dioxane ring system are often more prominent in the Raman spectrum. researchgate.net The analysis of both IR and Raman spectra can provide a more complete vibrational profile of the this compound isomers. scispace.comscispace.com

Table 1: General Infrared Absorption Regions for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| C-H (Alkyl) | Stretching | 2990 - 2850 |

| C-H (Alkyl) | Bending | 1470 - 1350 |

| C-O (Ether) | Stretching | 1150 - 1050 |

This table presents generalized data based on typical ranges for cyclic ethers.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules, including the various isomers of this compound. jeolusa.comresearchgate.net It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

In ¹H NMR spectroscopy, the chemical shift, signal multiplicity (splitting pattern), and integration of the signals provide a wealth of information. mdpi.com The protons on the dioxane ring and the methyl groups of different this compound isomers will exhibit distinct chemical shifts due to their unique electronic environments. For example, the proximity of methyl groups to the oxygen atoms will influence the chemical shift of their protons. Furthermore, the coupling between adjacent protons (spin-spin coupling) results in characteristic splitting patterns that can help to deduce the connectivity of the atoms. magritek.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom in a this compound isomer will produce a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the atoms attached to them. Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish correlations between protons and carbons, further aiding in the unambiguous assignment of all signals and the complete structural elucidation of the isomers. mdpi.com For instance, NMR has been used to identify this compound in complex mixtures. semanticscholar.org

Table 2: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound Isomers

| Isomer Type | Nucleus | Predicted Chemical Shift (ppm) | Notes |

| 4,4-Dimethyl-1,3-dioxane (B1195079) | ¹H | 1.0 - 1.5 (CH₃), 3.5 - 4.5 (ring CH₂) | Chemical shifts are influenced by the position relative to the oxygen atoms. |

| 2,5-Dimethyl-1,4-dioxane | ¹H | 1.1 - 1.4 (CH₃), 3.4 - 3.8 (ring CH) | Cis and trans isomers will have slightly different chemical shifts. |

| 4,4-Dimethyl-1,3-dioxane | ¹³C | 20 - 30 (CH₃), 60 - 75 (ring CH₂), 90-100 (quaternary C) | The quaternary carbon at position 4 is a key identifier. |

| 2,5-Dimethyl-1,4-dioxane | ¹³C | 15 - 25 (CH₃), 70 - 80 (ring CH) | The chemical shifts will differ for cis and trans isomers. |

This table contains generalized and predicted data based on typical values for similar structures. Actual values may vary depending on the solvent and other experimental conditions.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for the separation of this compound isomers from complex mixtures and for their subsequent quantification.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the analysis of volatile and semi-volatile organic compounds like this compound. drawellanalytical.com In this method, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in a capillary column. The separated components then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio (m/z). whitman.edu

The retention time in the gas chromatogram provides a preliminary identification of the different this compound isomers. The mass spectrum serves as a molecular fingerprint, with the molecular ion peak confirming the molecular weight (C₆H₁₂O₂). ajgreenchem.com The fragmentation pattern, which results from the breakdown of the molecular ion, provides crucial structural information that can be used to distinguish between isomers. libretexts.orgraco.cat For instance, the fragmentation of 4,4-dimethyl-1,3-dioxane is expected to differ significantly from that of 2,5-dimethyldioxane due to the different substitution patterns on the dioxane ring. GC-MS is particularly useful for detecting these compounds in complex matrices. nih.gov

Table 3: Hypothetical GC-MS Data for this compound Isomers

| Isomer | Retention Time (min) | Key Mass Fragments (m/z) |

| 4,4-Dimethyl-1,3-dioxane | 8.5 | 116 (M+), 101, 85, 59, 43 |

| cis-2,5-Dimethyl-1,4-dioxane | 9.2 | 116 (M+), 101, 71, 58, 43 |

| trans-2,5-Dimethyl-1,4-dioxane | 9.5 | 116 (M+), 101, 71, 58, 43 |

This table presents hypothetical data for illustrative purposes. Actual retention times and fragmentation patterns may vary based on the specific GC column and MS conditions used.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile separation technique that is particularly well-suited for the analysis of less volatile or thermally sensitive compounds. analyticaltoxicology.com While this compound is relatively volatile, HPLC can still be a valuable tool for its analysis, especially for separating isomers that may be difficult to resolve by GC. drawellanalytical.comunt.edu

In HPLC, the separation is based on the differential partitioning of the analytes between a liquid mobile phase and a solid stationary phase. analyticaltoxicology.com For the analysis of this compound isomers, reversed-phase HPLC with a C18 column is a common choice. pensoft.net The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol. sielc.com The separation of isomers can often be achieved by carefully optimizing the mobile phase composition and flow rate. nih.govarvojournals.org Detection is commonly performed using a diode-array detector (DAD) or a mass spectrometer (LC-MS). measurlabs.com HPLC is also used for monitoring the purity of this compound products.

Table 4: Typical HPLC Conditions for Isomer Separation

| Parameter | Condition |

| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile/Water or Methanol/Water |

| Flow Rate | 0.5 - 1.5 mL/min |

| Detection | UV (e.g., 210 nm) or Mass Spectrometry |

| Column Temperature | Ambient or slightly elevated (e.g., 30-40 °C) |

This table provides typical starting conditions that may require optimization for specific isomer separations.

Advanced Methods for Mixture Separation and Characterization

The separation of complex mixtures containing multiple this compound isomers, particularly azeotropic mixtures, can present significant challenges. An azeotropic mixture is a blend of liquids that has a constant boiling point and composition throughout distillation, making separation by conventional distillation difficult. For example, the separation of isoprenol from an azeotropic mixture with 4,4-dimethyldioxane-1,3 is a known challenge in industrial processes. researchgate.netresearchgate.net

To overcome these challenges, advanced separation techniques are employed. Extractive distillation is one such method, where a solvent is added to the mixture to alter the relative volatilities of the components, thereby breaking the azeotrope and allowing for separation. researchgate.net Studies have investigated the use of solvents like diethylene glycol as an extractive agent for the isoprenol-4,4-dimethyldioxane-1,3 system. researchgate.netresearchgate.net Vacuum distillation is another technique that can be used, as lowering the pressure reduces the boiling points of the components and can shift the azeotropic point. researchgate.net A combination of vacuum and extractive distillation has been shown to be effective in achieving the separation of these challenging mixtures. researchgate.netresearchgate.net These advanced methods are crucial for obtaining high-purity isoprenol, a valuable chemical intermediate. researchgate.net

Vacuum Distillation and Extractive Distillation for Azeotropic Mixtures

Separating close-boiling isomers or azeotropic mixtures often necessitates specialized distillation techniques that alter the vapor-liquid equilibrium (VLE) of the components. google.com Vacuum distillation and extractive distillation are two such powerful methods employed to overcome the limitations of simple atmospheric distillation.

Vacuum Distillation

This technique involves carrying out distillation under reduced pressure. Lowering the pressure above the liquid mixture decreases the boiling points of the components. google.com A critical advantage of this method is that the composition of the azeotrope can be sensitive to pressure changes, and in some cases, the azeotrope can be completely eliminated at sufficiently low pressures. researchgate.net This was demonstrated in a study on the separation of an azeotropic mixture containing 4,4-dimethyldioxane-1,3 and isoprenol. researchgate.net Modeling of the phase equilibrium conditions for this mixture revealed that the azeotrope, which exists at atmospheric pressure, disappears at pressures below 150 mm Hg. researchgate.net This allows for the separation of the components using a standard rectification column, a feat not possible at atmospheric pressure. However, vacuum distillation can be an expensive process, and the high temperatures that may still be required can promote thermal degradation of the compounds. google.com

Extractive Distillation

Extractive distillation is another effective method for separating azeotropes or close-boiling liquids. scitechnol.comwipo.int This process involves introducing a high-boiling-point solvent, known as an entrainer or extractive agent, to the mixture. google.com The entrainer is selected for its ability to interact differently with the components of the mixture, thereby altering their relative volatilities and breaking the azeotrope. google.comwipo.int The agent is typically added near the top of the distillation column and flows downwards, influencing the separation on each stage. google.com

In the case of the 4,4-dimethyldioxane-1,3 and isoprenol mixture, diethylene glycol was investigated as a potential extractive agent. researchgate.net The study found that the addition of diethylene glycol decreased the volatility of isoprenol across all concentrations, facilitating the separation from 4,4-dimethyldioxane-1,3. researchgate.net Combining vacuum conditions with the use of an extractive agent proved to be even more effective, achieving a greater change in the relative volatility of the components. researchgate.net

Table 1: Research Findings on the Separation of an Azeotropic Mixture of 4,4-Dimethyldioxane-1,3 and Isoprenol

| Separation Technique | Parameter Studied | Observation | Outcome | Citation |

| Vacuum Distillation | Pressure | The azeotrope point is sensitive to pressure changes. | The azeotrope disappears at pressures below 150 mm Hg, allowing for separation. | researchgate.net |

| Extractive Distillation | Extractive Agent (Diethylene Glycol) | The agent decreases the volatility of isoprenol relative to 4,4-dimethyldioxane-1,3. | Breaks the azeotrope, enabling separation. | researchgate.net |

| Combined Method | Vacuum + Extractive Agent | A greater effect on relative volatility is achieved. | The coefficient of relative volatility of isoprenol decreases significantly (to α₁₂ = 0.415). | researchgate.net |

Supercritical Fluid Chromatography (SFC) for Isomer Separation

Supercritical Fluid Chromatography (SFC) is a powerful chromatographic technique that bridges the gap between gas chromatography (GC) and high-performance liquid chromatography (HPLC), offering unique advantages for the separation of isomers. shimadzu.comlibretexts.org SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the main component of the mobile phase. shimadzu.com A substance becomes a supercritical fluid when its temperature and pressure are raised above their critical point, endowing it with properties intermediate between a liquid and a gas: high density and solvating power like a liquid, and low viscosity and high diffusivity like a gas. libretexts.orgchemrxiv.org

These properties make SFC an exceptionally fast and efficient separation technique. chemrxiv.org The low viscosity of the mobile phase allows for higher flow rates without generating excessive backpressure, leading to significantly shorter analysis times compared to HPLC. chromatographyonline.com SFC generally provides excellent selectivity and resolving power for structurally similar compounds, making it ideal for analyzing and purifying positional isomers and stereoisomers that are often difficult to resolve with other methods. chemrxiv.orgnih.gov

The separation capabilities of SFC can be finely tuned. The density of the supercritical CO₂ mobile phase, which influences its solvating power, can be adjusted by changing the backpressure or temperature, providing a powerful tool for optimizing selectivity. chemrxiv.org Furthermore, organic solvents such as methanol, ethanol, or acetonitrile can be added as modifiers to the CO₂ mobile phase. shimadzu.com These modifiers alter the polarity of the mobile phase, enabling the separation of a wide range of compounds and providing different separation patterns than HPLC or GC. shimadzu.com The ability to separate all six isomers of dimethylaniline without derivatization highlights the resolving power of SFC for challenging isomer mixtures. nih.gov

Table 2: Comparison of Typical SFC and HPLC Operational Parameters

| Parameter | Supercritical Fluid Chromatography (SFC) | High-Performance Liquid Chromatography (HPLC) | Advantage for Isomer Separation |

| Primary Mobile Phase | Supercritical CO₂ shimadzu.com | Organic Solvents and/or Aqueous Buffers | SFC is considered a "green" technique due to the use of recycled CO₂. shimadzu.com |

| Viscosity | Low | High | Allows for higher flow rates and faster separations (3-5 times faster than HPLC). jascoinc.comresearchgate.net |

| Diffusivity | High | Low | Promotes efficient mass transfer between phases, leading to high-resolution separations. libretexts.org |

| Selectivity Control | Pressure, Temperature, Modifier Type/Concentration chemrxiv.org | Gradient Elution (Solvent Composition) | Multiple parameters can be tuned to optimize the separation of complex isomer mixtures. |

| Typical Application | Chiral separations, structural isomers, thermally labile compounds. shimadzu.comlibretexts.org | Broad applicability, especially for polar and non-volatile compounds. | Excellent performance for separating compounds with very similar structures, like isomers. chemrxiv.org |

Computational and Theoretical Studies of Dimethyldioxane

Quantum Chemical Conformational Analysis

Quantum chemical methods are instrumental in exploring the conformational landscape of dimethyldioxane (B77878), identifying stable conformers, and predicting their relative energies.

The conformational analysis of this compound ring systems, which are derivatives of cyclohexane (B81311), reveals a preference for chair-like geometries to minimize steric and torsional strain. csbsju.edu For substituted dioxanes, such as 4,4-dimethyl-1,3-dioxane (B1195079), the asymmetry of the ring leads to a more complex conformational landscape. researchgate.net The chair-chair interconversion process for these molecules often involves several intermediate flexible forms, including twist-boat conformations. researchgate.net

Table 1: Key Conformational Features of Dioxane Ring Systems

| Feature | Description |

| Preferred Conformation | Chair form, to minimize angular and torsional strain. |

| Interconversion Pathway | Involves higher-energy twist and boat conformations. |

| Influence of Substituents | Methyl groups influence the equilibrium between different chair and twist conformers. |

| Computational Approach | Quantum chemical calculations (e.g., DFT) are used to map the potential energy surface and identify stable conformers. researchgate.netnih.gov |

The presence of methyl groups in this compound introduces rotational isomerism, which further diversifies the conformational possibilities. The relative stability of these rotational isomers can be predicted with a high degree of accuracy using quantum chemical calculations. nih.gov These calculations determine the free energy differences between various conformers, which are crucial for understanding the equilibrium populations at a given temperature. researchgate.net

For instance, in monosubstituted cyclohexanes, the free energy difference between axial and equatorial conformers is a well-studied parameter known as the A-value. nih.gov Similar principles apply to this compound, where the orientation of the methyl groups (axial vs. equatorial) significantly impacts the molecule's stability. Computational models can predict these energy differences, providing insights into the steric and electronic effects that govern conformational preferences. researchgate.netnih.gov

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a cornerstone of computational chemistry due to its balance of accuracy and computational cost, making it well-suited for studying molecules like this compound. wikipedia.orgnih.gov It is widely used to investigate the electronic structure and properties of many-body systems, including atoms and molecules. wikipedia.org

DFT calculations are extensively used to determine the thermodynamic stability of different isomers and conformers of this compound. mdpi.com By calculating the electronic energy, and incorporating corrections for zero-point vibrational energy and thermal effects, it is possible to obtain accurate values for enthalpy, entropy, and Gibbs free energy of formation. nih.govresearchgate.net These parameters are vital for predicting the relative abundance of different this compound isomers at thermodynamic equilibrium.

The thermodynamic stability of a modeled structure can be assessed by comparing its potential energy with that of possible decomposition products or other isomeric forms. stackexchange.com For instance, calculations of heats of formation using DFT can reveal the energetic favorability of a particular molecular structure. nih.govresearchgate.net

Table 2: Thermodynamic Parameters Obtainable from DFT Calculations

| Parameter | Description |

| Electronic Energy | The total energy of the molecule's electrons. |

| Enthalpy of Formation | The change in enthalpy when one mole of the compound is formed from its constituent elements. nih.gov |

| Gibbs Free Energy of Formation | The change in Gibbs free energy during the formation of the compound, indicating spontaneity. |

| Relative Stability | Comparison of the energies of different isomers or conformers to determine the most stable forms. |

DFT is also a powerful tool for studying the kinetics of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, DFT can be used to locate transition states and calculate the activation energy, or reaction barrier. wikipedia.org This information is crucial for understanding the mechanisms and rates of transformations such as ring-opening, isomerization, or decomposition reactions of this compound.

The ability to compute reaction barriers allows for the prediction of reaction pathways and the identification of the most likely transformation routes under different conditions. This predictive capability is invaluable in various fields, including catalysis and materials science. wikipedia.org

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the behavior of this compound at the atomic level. icm.edu.pl By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectories of individual atoms over time, offering insights into the conformational dynamics, transport properties, and interactions with other molecules. nsf.govrsc.org

Atomistic MD simulations can be employed to study the structural and dynamic properties of systems containing this compound. nsf.gov These simulations can reveal how the molecule behaves in different environments, such as in solution or as part of a larger molecular assembly. For example, MD simulations have been used to investigate the structural changes induced by 1,4-dioxane (B91453) in biomembrane models. nih.gov Although not specifically on this compound, these studies demonstrate the potential of MD to elucidate the interactions of dioxane derivatives with complex systems. The simulations can provide data on parameters like area per lipid, membrane thickness, and the order of lipid tails, showing how the presence of the dioxane derivative alters the membrane's physical properties. nih.gov

Solvation Effects and Kinetics Modeling